molecular formula C16H12O6 B600754 4,3′,4′-Trihydroxy-6-methoxyaurone CAS No. 59219-75-9

4,3′,4′-Trihydroxy-6-methoxyaurone

Cat. No.: B600754
CAS No.: 59219-75-9
M. Wt: 300.26
Attention: For research use only. Not for human or veterinary use.
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Description

4,3′,4′-Trihydroxy-6-methoxyaurone is a naturally occurring aurone, a subclass of flavonoids characterized by a benzofuranone backbone with a chalcone-like structure. Aurones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound features hydroxyl groups at positions 4, 3′, and 4′, along with a methoxy group at position 6. This substitution pattern distinguishes it from closely related aurones, influencing its physicochemical properties and biological interactions.

Properties

CAS No.

59219-75-9

Molecular Formula

C16H12O6

Molecular Weight

300.26

Synonyms

Aureusidin-6-methyl ether;  2-[(3,4-Dihydroxyphenyl)methylene]-4-hydroxy-6-methoxy-3(2H)-benzofuranone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones exhibit significant variability in bioactivity and physicochemical properties due to differences in hydroxylation and methoxylation patterns. Below is a detailed comparison of 4,3′,4′-Trihydroxy-6-methoxyaurone with structurally related aurones:

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 4-OH, 3′-OH, 4′-OH, 6-OCH3 C₁₆H₁₂O₆ 300.26 (calculated) Methoxy at position 6 reduces polarity compared to hydroxylated analogs.
Sulfuretin (6,3′,4′-Trihydroxyaurone) 6-OH, 3′-OH, 4′-OH C₁₅H₁₀O₅ 270.24 (calculated) Lacks methoxy; higher polarity due to three free hydroxyl groups.
Aureusidin (4,6,3′,4′-Tetrahydroxyaurone) 4-OH, 6-OH, 3′-OH, 4′-OH C₁₅H₁₀O₆ 286.24 Additional hydroxyl at position 6 enhances hydrogen-donating capacity for antioxidants.
Leptosidin (6,3′,4′-Trihydroxy-7-methoxyaurone) 6-OH, 3′-OH, 4′-OH, 7-OCH3 C₁₆H₁₂O₆ 300.26 (calculated) Methoxy at position 7 alters steric effects compared to 6-methoxy substitution.
3′,5′-Dimethoxy-4′,5,7-Trihydroxyaurone 4′-OH, 5-OH, 7-OH, 3′-OCH₃, 5′-OCH₃ C₁₇H₁₄O₈ 354.29 (calculated) Dual methoxy groups at 3′ and 5′ increase lipophilicity and reduce solubility.

Key Differences in Functional Effects

  • In contrast, leptosidin’s 7-methoxy group may alter receptor binding .
  • Hydroxylation : Aureusidin’s additional 6-OH group enhances radical scavenging but reduces lipophilicity compared to the target compound .

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